Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
Numero CAS:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25

3-Ethynylimidazo[1,2-b]pyridazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • Chiave InChI: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • Sorrisi: C#CC1N2C(C=CC=N2)=NC=1

Proprietà calcolate

  • Massa esatta: 143.048347172g/mol
  • Massa monoisotopica: 143.048347172g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 30.2
  • XLogP3: 0.6

Proprietà sperimentali

  • Densità: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (1,2 g/l) (25°C),

3-Ethynylimidazo[1,2-b]pyridazine Informazioni sulla sicurezza

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3-Ethynylimidazo[1,2-b]pyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Riferimento
Preparation of substituted benzamide compounds for treatment of tumor
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Riferimento
Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy
, United Kingdom, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Riferimento
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Riferimento
Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
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Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 80 °C
Riferimento
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
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Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1
Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Riferimento
Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer
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Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Riferimento
Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof
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Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
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Metodo di produzione 11

Condizioni di reazione
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Metodo di produzione 12

Condizioni di reazione
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Riferimento
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Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Dicyclohexylamine ,  Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Riferimento
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Metodo di produzione 15

Condizioni di reazione
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Riferimento
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Metodo di produzione 16

Condizioni di reazione
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Riferimento
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Metodo di produzione 17

Condizioni di reazione
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Riferimento
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Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
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Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Riferimento
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Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Riferimento
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3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

3-Ethynylimidazo[1,2-b]pyridazine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
Numero d'ordine:A851926
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:38
Prezzo ($):382.0/1263.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
A851926
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):382.0/1263.0
Email